molecular formula C19H14N2O2S B2716571 4-(2-Methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine CAS No. 379248-34-7

4-(2-Methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine

Cat. No.: B2716571
CAS No.: 379248-34-7
M. Wt: 334.39
InChI Key: XEPDHHCOCONUFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine is a fused heterocyclic compound comprising a thieno[2,3-d]pyrimidine core substituted at the 4-position with a 2-methoxyphenoxy group and at the 6-position with a phenyl group. The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its structural similarity to purines, enabling interactions with biological targets such as kinases and receptors . The 2-methoxyphenoxy group introduces steric and electronic effects that modulate solubility, bioavailability, and target binding, while the 6-phenyl substituent enhances hydrophobic interactions within enzyme active sites .

Properties

IUPAC Name

4-(2-methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c1-22-15-9-5-6-10-16(15)23-18-14-11-17(13-7-3-2-4-8-13)24-19(14)21-12-20-18/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPDHHCOCONUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of 2-methoxyphenol with 2-chloropyrimidine in the presence of a base such as potassium carbonate to form 2-(2-methoxyphenoxy)pyrimidine. This intermediate is then subjected to a cyclization reaction with a thiophene derivative, such as 2-bromo-3-phenylthiophene, under palladium-catalyzed conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various alkyl or acyl groups into the molecule .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including breast and prostate cancers.

  • Cytotoxicity Studies : Research indicates that compounds with a thieno[2,3-d]pyrimidine core exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The mechanism involves inhibition of key signaling pathways related to cell proliferation and survival .
Cell LineIC50 (µM)Reference
MCF-71.5
MDA-MB-2312.0
HeLa3.5

Estrogen Receptor Modulation

The compound has been identified as a potential ligand for estrogen receptors, which are critical targets in hormone-related cancers.

  • Estrogen Receptor Activity : A study demonstrated that a derivative of thieno[2,3-d]pyrimidine showed affinity for estrogen receptor α, indicating its potential use as a nonsteroidal estrogen or antiestrogen . This could lead to new therapeutic approaches for conditions like breast cancer.
CompoundEC50 (nM)Reference
Thieno[2,3-d]pyrimidine derivative180

Case Study 1: Antitumor Efficacy

A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their antitumor efficacy in vivo. In a mouse model of melanoma, compounds demonstrated significant inhibition of tumor growth and metastasis, highlighting their therapeutic potential .

Case Study 2: Estrogen Receptor Ligands

In an experimental setup aimed at developing new estrogen receptor ligands, a phenolic thieno[2,3-d]pyrimidine was optimized to enhance its binding affinity and selectivity towards estrogen receptors. This led to promising candidates for further development as therapeutic agents against hormone-dependent cancers .

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of 4-(2-Methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine with structurally related analogs:

Substituent Effects at the 4-Position

  • 4-(4-Methoxyphenoxy)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidine (5d): This isomer, with a para-methoxyphenoxy group and a 3-methoxyphenyl at C-6, demonstrated moderate anticancer activity (IC₅₀ = 3.2–8.7 µM in breast cancer cell lines). The para-substitution likely improves π-π stacking compared to ortho-substituted analogs like the target compound .
  • 4-(3',4',5'-Trimethoxyanilino)-6-arylthieno[2,3-d]pyrimidines: Substitution with a trimethoxyanilino group at C-4 enhanced microtubule destabilization and EGFR inhibition (IC₅₀ = 0.12–1.3 µM). The methoxy groups facilitate hydrogen bonding with Thr854 in EGFR, a feature absent in the target compound’s phenoxy substituent .
  • 4-Pyrrolidinyl-6-phenylthieno[2,3-d]pyrimidine: The pyrrolidine group at C-4 increases basicity and solubility, but reduced steric bulk may compromise target selectivity compared to the bulkier 2-methoxyphenoxy group .

Substituent Effects at the 6-Position

  • 6-Phenyl vs. 6-Tetramethylene Derivatives :
    Replacing the 6-phenyl group with a tetramethylene moiety (e.g., in Series B compounds from ) increased EGFR/HER2 inhibition by 10-fold due to enhanced hydrophobicity and complementary binding to kinase pockets .
  • 6-(Thiophen-2-yl) Analogs :
    Bioisosteric replacement of phenyl with thiophene (e.g., 6-(thiophen-2-yl)pyrimidines) improved metabolic stability but reduced potency, highlighting the phenyl group’s optimal balance of lipophilicity and aromaticity .

Structural Isomerism and Scaffold Modifications

  • Thieno[3,2-d]pyrimidine vs. For example, thieno[3,2-d]pyrimidines exhibit stronger π-cation interactions with Lys745 in EGFR compared to [2,3-d] isomers .
  • Hybrid Scaffolds: Compounds like 5-methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6-one integrate additional pharmacophores (e.g., coumarin), broadening activity spectra but complicating synthesis compared to the simpler target compound .

Biological Activity

Overview

4-(2-Methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine class. It features a thieno[2,3-d]pyrimidine core with a 2-methoxyphenoxy substituent at the 4-position and a phenyl group at the 6-position. This structural configuration is significant as it influences the compound's biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves the condensation of 2-methoxyphenol with 2-chloropyrimidine in the presence of a base like potassium carbonate. This forms an intermediate that undergoes cyclization with a thiophene derivative under palladium-catalyzed conditions to yield the final product. The synthetic routes are optimized for efficiency and yield in both laboratory and industrial settings .

Anticancer Properties

Research indicates that derivatives of thienopyrimidines exhibit significant anticancer activity. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anticancer agent. For example, studies have shown that compounds with similar structures can inhibit cell proliferation in breast and colon cancer cell lines (e.g., MDA-MB-231 and HT-29) with IC50 values in the low micromolar range .

Table 1: Anticancer Activity of Thienopyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-2310.126Induces apoptosis via cell cycle arrest
HC-6HT-29VariesProapoptotic effects through signaling pathways
Compound 72MDA-MB-23127.4Inhibits MMP-2 and MMP-9, reduces metastasis

The compound's mechanism involves inducing apoptosis and inhibiting pathways critical for tumor growth and metastasis .

Antimicrobial Activity

The biological profile of thienopyrimidines also includes antimicrobial properties. Studies have assessed their efficacy against various bacterial strains, including E. coli and S. aureus. While specific MIC values for this compound are not extensively documented, related compounds have demonstrated notable antimicrobial effects at concentrations ranging from 0.5 to 256 µg/mL .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, thienopyrimidine derivatives have shown promise as anti-inflammatory agents. The modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines has been suggested as a potential mechanism .

Case Studies

  • Anticancer Efficacy : In a study evaluating various pyrimidine derivatives, one compound demonstrated significant cytotoxicity against multiple cancer cell lines with an IC50 of less than 0.1 µM in MDA-MB-231 cells, indicating a strong potential for further development as an anticancer drug .
  • Mechanistic Studies : Another investigation into the mechanism revealed that certain derivatives could activate apoptotic pathways while simultaneously inhibiting cell cycle progression in cancer cells, suggesting a dual-action approach that enhances their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(2-Methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or cyclocondensation reactions. A general approach involves reacting a thieno[2,3-d]pyrimidine scaffold with 2-methoxyphenol under basic conditions (e.g., K₂CO₃ in DMF). For example, outlines a procedure for chlorinated analogs, where 4-chloro intermediates react with substituted phenols at elevated temperatures (80–100°C). Adjust stoichiometry and reaction time to accommodate the methoxyphenoxy group. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenoxy protons at δ 3.8–4.2 ppm, aromatic protons in phenyl groups).
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns ( ).
  • HPLC : Assess purity (>95% by area normalization) using a C18 column and acetonitrile/water mobile phase .

Q. What are the primary biological targets or activities reported for thieno[2,3-d]pyrimidine derivatives?

  • Methodological Answer : Thieno[2,3-d]pyrimidines are studied for kinase inhibition, antimicrobial, and anticancer activities. For example, highlights analogs with antimicrobial properties, while notes structural modifications (e.g., phenyl and methoxy groups) influencing bioactivity. Screen the compound against standard cell lines (e.g., MCF-7 for cancer) or microbial strains (e.g., S. aureus) using dose-response assays .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing electron-donating substituents (e.g., methoxyphenoxy) to the thieno[2,3-d]pyrimidine core?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of phenoxy groups.
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to improve reaction efficiency.
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions ( ).
  • By-product analysis : Monitor via TLC and isolate intermediates to avoid competing pathways .

Q. How should discrepancies in reported biological activities (e.g., varying IC₅₀ values) be addressed?

  • Methodological Answer :

  • Assay standardization : Compare protocols (e.g., cell viability assays using MTT vs. resazurin).
  • Purity verification : Re-test the compound using HPLC and exclude impurities >98% ( ).
  • Structural confirmation : Re-examine substituent positions via X-ray crystallography or 2D NMR ( ).
  • Solubility adjustments : Use DMSO/carrier controls to ensure consistent bioavailability .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., replace methoxy with halogen or alkyl groups) using methods in .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for kinases or microbial enzymes ().
  • Biological profiling : Test analogs in parallel against panels of targets (e.g., kinase inhibition assays, antimicrobial disk diffusion) .

Q. How can reactive intermediates generated during synthesis be stabilized or characterized?

  • Methodological Answer :

  • Low-temperature techniques : Use dry ice/acetone baths to isolate unstable intermediates.
  • In situ spectroscopy : Monitor reactions via FTIR or Raman for real-time intermediate detection.
  • Trapping agents : Add thiourea or TEMPO to quench radicals or electrophilic by-products ( ).

Data Contradiction Analysis

Q. How to resolve conflicting data on the compound’s solubility in different solvents?

  • Methodological Answer :

  • Standardize protocols : Use USP guidelines for solubility testing (e.g., shake-flask method).
  • Particle size control : Mill the compound to uniform particle size (<50 µm) to avoid variability.
  • Temperature/pH control : Report solubility at 25°C and physiological pH (7.4) for comparability ().

Q. Why do different studies report varying thermal stability (TGA/DSC) for similar derivatives?

  • Methodological Answer :

  • Sample preparation : Ensure identical drying conditions (e.g., vacuum desiccation for 24 hours).
  • Instrument calibration : Validate TGA/DSC with reference standards (e.g., indium).
  • Crystalline vs. amorphous forms : Characterize polymorphs via PXRD ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.